4-(Nonafluorobutoxy)aniline
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Overview
Description
4-(Nonafluorobutoxy)aniline is an organic compound characterized by the presence of a nonafluorobutoxy group attached to an aniline moiety. This compound is notable for its unique chemical properties, which are influenced by the highly electronegative fluorine atoms in the nonafluorobutoxy group. These properties make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nonafluorobutoxy)aniline typically involves the nucleophilic aromatic substitution of a halogenated precursor with a nonafluorobutoxy group. One common method is the reaction of 4-nitrophenol with sodium hydroxide to produce sodium 4-nitrophenoxide, followed by the reaction with a nonafluorobutyl halide under alkaline conditions to form 4-(Nonafluorobutoxy)nitrobenzene. This intermediate is then reduced to this compound using reducing agents such as hydrazine or catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and advanced purification techniques is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Nonafluorobutoxy)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reducing agents like hydrazine.
Substitution: Conditions typically involve strong acids or bases, depending on the specific reaction.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to this compound from nitro intermediates.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Nonafluorobutoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(Nonafluorobutoxy)aniline involves its interaction with molecular targets through its amino group and the electron-withdrawing effects of the nonafluorobutoxy group. This interaction can influence various biochemical pathways, potentially leading to bioactive effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)aniline
- 4-(Difluoromethoxy)aniline
- 4-(Pentafluoropropoxy)aniline
Comparison: 4-(Nonafluorobutoxy)aniline is unique due to the presence of nine fluorine atoms in the nonafluorobutoxy group, which significantly enhances its electron-withdrawing properties compared to similar compounds with fewer fluorine atoms.
Properties
CAS No. |
62315-18-8 |
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Molecular Formula |
C10H6F9NO |
Molecular Weight |
327.15 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)aniline |
InChI |
InChI=1S/C10H6F9NO/c11-7(12,9(15,16)17)8(13,14)10(18,19)21-6-3-1-5(20)2-4-6/h1-4H,20H2 |
InChI Key |
HZTSIVKWPJZMNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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